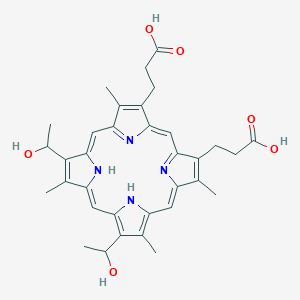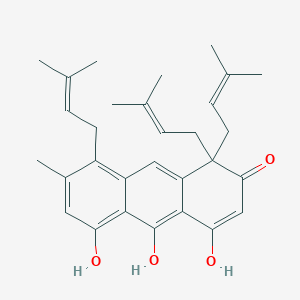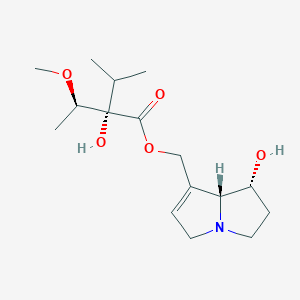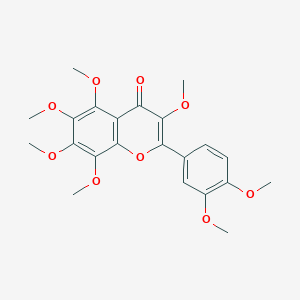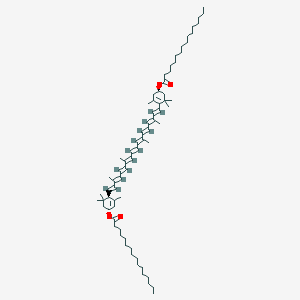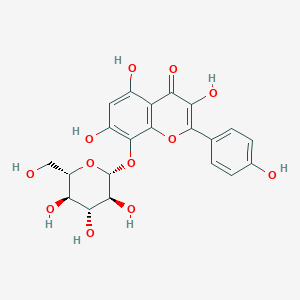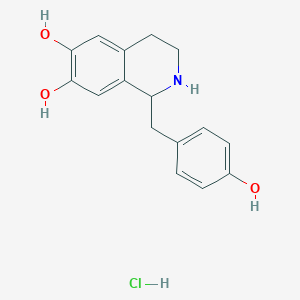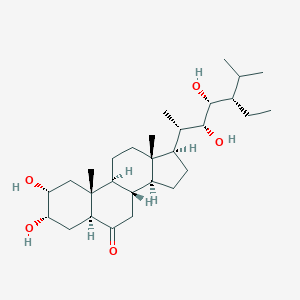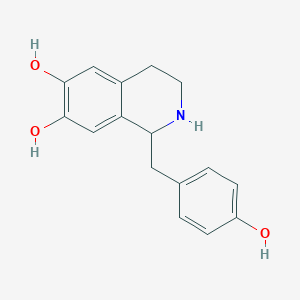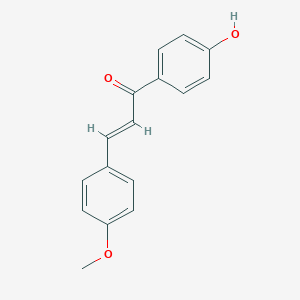
4'-Hydroxy-4-methoxychalcone
Overview
Description
4’-Hydroxy-4-methoxychalcone is a member of the chalcone family, which belongs to the flavonoid class of phenolic compounds. Chalcones are known for their diverse biological activities and are often referred to as “open-chain flavonoids” due to their structure. The compound 4’-Hydroxy-4-methoxychalcone is characterized by the presence of a hydroxy group at the 4’ position and a methoxy group at the 4 position on the aromatic rings .
Preparation Methods
The synthesis of 4’-Hydroxy-4-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting an equimolar mixture of 4-hydroxyacetophenone and 4-methoxybenzaldehyde in the presence of an alcoholic alkali, such as sodium hydroxide or potassium hydroxide . The reaction is usually performed under reflux conditions, and the product is obtained after purification through recrystallization.
Industrial production methods for chalcones, including 4’-Hydroxy-4-methoxychalcone, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
4’-Hydroxy-4-methoxychalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the chalcone can yield the corresponding dihydrochalcone using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions include quinones, dihydrochalcones, and substituted chalcones .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other bioactive chalcone derivatives and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4’-Hydroxy-4-methoxychalcone involves its interaction with various molecular targets and pathways. The compound can modulate signaling pathways such as NF-κB, MAPK, and PI3K/Akt, leading to the inhibition of inflammation and cancer cell growth . It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
4’-Hydroxy-4-methoxychalcone can be compared with other chalcones such as:
4’-Hydroxychalcone: Lacks the methoxy group, which may affect its bioactivity and solubility.
4-Methoxychalcone: Lacks the hydroxy group, which may influence its antioxidant and anti-inflammatory properties.
2’-Hydroxy-4’-methoxychalcone: Has a different substitution pattern, leading to variations in its biological activities.
The unique combination of hydroxy and methoxy groups in 4’-Hydroxy-4-methoxychalcone contributes to its distinct bioactivities and potential therapeutic applications .
Properties
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11,17H,1H3/b11-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCVAWRRHHSOCC-NYYWCZLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6338-81-4 | |
| Record name | NSC 40922 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006338814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC40922 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the metabolism of 4'-Hydroxy-4-methoxychalcone in the body?
A1: Research using a rat model has shown that this compound undergoes Phase 2 metabolism in the small intestine. This involves conjugation with glucuronide, sulfate, and glutathione. Interestingly, the rate of elimination and sulfation was found to be lower for a bis-Mannich derivative of this compound compared to the parent compound. [] This suggests that structural modifications can significantly influence the metabolic fate of this chalcone.
Q2: Does the structure of this compound influence its antimicrobial activity?
A2: Yes, structural modifications, particularly concerning the hydroxyl group, significantly impact the antimicrobial activity of this compound and its analogs. Studies indicate that the presence of a hydroxyl group, particularly at the C-4 position, is crucial for antimicrobial activity. [] For example, removing the hydroxyl group in the B-ring of 4’-methoxychalcones or substituting it with other groups like halogens, a nitro group, an ethoxy group, or aliphatic substituents led to a complete loss of activity against Staphylococcus aureus bacteria and Rhodotorula rubra yeast. []
Q3: What analytical techniques are commonly used to study this compound?
A3: Several analytical methods are employed to characterize and quantify this compound.
- HPLC-UV: This technique is valuable for quantifying this compound in biological samples, like rat intestinal perfusates. []
- HPLC-MS: This method helps identify and characterize Phase 2 metabolites of this compound in biological samples. []
- Spectroscopic Techniques: Techniques like FTIR, GC-MS, 1H-NMR, and 13C-NMR are routinely used to confirm the structure and purity of synthesized this compound. [, ]
Q4: What is the potential of this compound in anticancer research?
A4: While research is still in early stages, this compound has shown promising results in in vitro studies against specific cancer cell lines. Notably, a chlorinated derivative of this chalcone exhibited significant activity against breast cancer (T47D) and colon cancer (WiDr) cell lines. [] Further research is needed to explore its mechanism of action and potential for development into a therapeutic agent.
Q5: Has this compound demonstrated any activity related to heat shock proteins?
A5: Interestingly, a study investigating chalcones from Angelica keiskei found that a structurally similar chalcone, (±)-4,2',4'-trihydroxy-3'-[(6E)-2-hydroxy-7-methyl-3-methylene-6-octenyl]chalcone, significantly activated the heat shock protein 25 (hsp25) promoter and increased the expression of HSF1, HSP70, and HSP27 proteins. [] This finding suggests that exploring the potential of this compound and its analogs in modulating heat shock protein responses could be a promising area for future research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol](/img/structure/B191374.png)
